2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid
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Overview
Description
The compound “2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid” is a highly complex organic molecule. It features multiple functional groups, including amides, carboxylic acids, and imidazole rings, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. The synthetic route may include:
Formation of the core macrocycle: This step involves the cyclization of smaller precursor molecules to form the large ring structure.
Introduction of side chains: Functional groups such as benzyl, carbamoyl, and imidazole are added through various organic reactions, including amide bond formation and alkylation.
Final modifications: The last steps often involve protecting group removal and final adjustments to the molecule’s structure.
Industrial Production Methods
Industrial production of such complex molecules is challenging and often requires specialized equipment and conditions. Techniques such as solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC) are commonly used to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple amide and indole groups makes it susceptible to oxidation under specific conditions.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting amides to amines.
Substitution: The molecule can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole and indole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. For example, the imidazole and indole rings may interact with enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Peptides and peptidomimetics: Share structural similarities and biological activities.
Macrocyclic compounds: Similar in terms of their large ring structures and complex synthesis.
Heterocyclic compounds: Contain similar functional groups, such as imidazole and indole rings.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C73H106F3N21O18 |
---|---|
Molecular Weight |
1622.7 g/mol |
IUPAC Name |
2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C71H105N21O16.C2HF3O2/c1-2-3-15-52(81-60(95)40-88-23-19-47(20-24-88)80-59(94)39-89-25-27-90(41-61(96)97)29-31-92(43-63(100)101)32-30-91(28-26-89)42-62(98)99)65(103)87-57-36-58(93)76-21-10-9-17-51(64(72)102)82-68(106)55(34-46-37-78-50-16-8-7-14-49(46)50)85-66(104)53(18-11-22-77-71(73)74)83-67(105)54(33-45-12-5-4-6-13-45)84-69(107)56(86-70(57)108)35-48-38-75-44-79-48;3-2(4,5)1(6)7/h4-8,12-14,16,37-38,44,47,51-57,78H,2-3,9-11,15,17-36,39-43H2,1H3,(H2,72,102)(H,75,79)(H,76,93)(H,80,94)(H,81,95)(H,82,106)(H,83,105)(H,84,107)(H,85,104)(H,86,108)(H,87,103)(H,96,97)(H,98,99)(H,100,101)(H4,73,74,77);(H,6,7)/t51-,52-,53-,54+,55-,56-,57-;/m0./s1 |
InChI Key |
JIZKEKLUEFKTGN-KFQCFJOQSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)CN6CCC(CC6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)CN6CCC(CC6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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